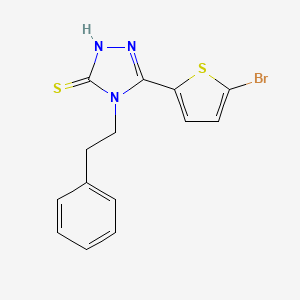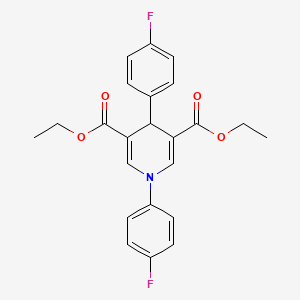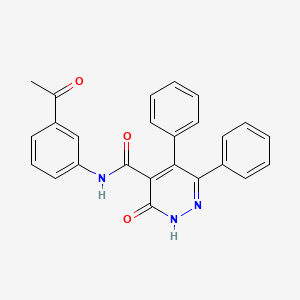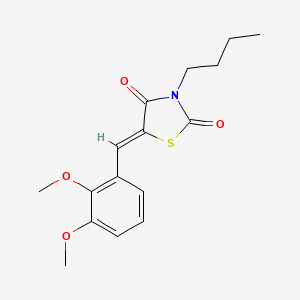
5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of triazole derivatives, which have been widely studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
The potential applications of 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in scientific research are diverse. This compound has been studied for its antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. It has also been investigated as a potential inhibitor of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Mecanismo De Acción
The exact mechanism of action of 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that this compound may exert its biological activities through various mechanisms, including inhibition of enzyme activity, modulation of signaling pathways, and interaction with cellular membranes.
Biochemical and Physiological Effects:
Studies have shown that 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has diverse biochemical and physiological effects. For instance, this compound has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. It has also been reported to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders. Additionally, 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been shown to have anticonvulsant activity, which suggests its potential use in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its diverse biological activities, which make it a promising compound for drug discovery and development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. One of the potential areas of investigation is the development of novel derivatives of this compound with enhanced biological activities and reduced toxicity. Another area of research is the elucidation of the exact mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, more studies are needed to explore the potential use of this compound in the treatment of various diseases, such as cancer, epilepsy, and inflammation.
Métodos De Síntesis
The synthesis of 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been reported in the literature. One of the methods involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 2-phenylethylamine in the presence of sodium hydride to form the corresponding Schiff base. This Schiff base is then treated with thiosemicarbazide in the presence of acetic acid to yield the final product.
Propiedades
IUPAC Name |
3-(5-bromothiophen-2-yl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3S2/c15-12-7-6-11(20-12)13-16-17-14(19)18(13)9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPQXONADKSURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4877048.png)

![2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)-N-(2-thienylmethyl)acetamide](/img/structure/B4877054.png)

![3-(2-chloro-6-fluorobenzyl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4877064.png)


![8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4877092.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4877097.png)
![3-({5-[3-(2-ethoxy-2-oxoethoxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B4877112.png)
![methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4877129.png)
![ethyl [1,1-dimethyl-2-({[(3-methylphenyl)amino]carbonyl}oxy)ethyl]carbamate](/img/structure/B4877132.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B4877134.png)
![ethyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4877139.png)